Cas no 162240-94-0 (2-Propanol, 1-[(phenylmethyl)amino]-, (2R)-)
2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propanol, 1-[(phenylmethyl)amino]-, (2R)-
- AC4615
- A919348
- (2R)-1-(benzylamino)propan-2-ol
- (R)-1-(Benzylamino)-2-propanol
- 162240-94-0
- SCHEMBL4530301
- (R)-1-(benzylamino)propan-2-ol
- IVPPRWDCTCLFSP-SECBINFHSA-N
-
- MDL: MFCD20661481
- Inchi: 1S/C10H15NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1
- InChI Key: IVPPRWDCTCLFSP-SECBINFHSA-N
- SMILES: O[C@H](C)CNCC1C=CC=CC=1
Computed Properties
- Exact Mass: 165.11545
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26
2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D697365-1g |
(R)-1-(Benzylamino)-2-propanol |
162240-94-0 | 95% | 1g |
$495 | 2024-07-20 | |
| Chemenu | CM116739-1g |
(R)-1-(Benzylamino)-2-propanol |
162240-94-0 | 95% | 1g |
$521 | 2023-02-18 | |
| Ambeed | A1179111-1g |
(R)-1-(Benzylamino)propan-2-ol |
162240-94-0 | 95% | 1g |
$353.0 | 2024-04-23 | |
| eNovation Chemicals LLC | D697365-1g |
(R)-1-(Benzylamino)-2-propanol |
162240-94-0 | 95% | 1g |
$495 | 2025-02-25 | |
| 1PlusChem | 1P00HZ7A-250mg |
2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- |
162240-94-0 | 97% | 250mg |
$149.00 | 2024-06-19 | |
| 1PlusChem | 1P00HZ7A-500mg |
2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- |
162240-94-0 | 97% | 500mg |
$213.00 | 2024-06-19 | |
| 1PlusChem | 1P00HZ7A-1g |
2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- |
162240-94-0 | 97% | 1g |
$306.00 | 2024-06-19 | |
| Aaron | AR00HZFM-250mg |
2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- |
162240-94-0 | 97% | 250mg |
$163.00 | 2025-02-13 | |
| Aaron | AR00HZFM-500mg |
2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- |
162240-94-0 | 97% | 500mg |
$240.00 | 2025-02-13 | |
| Aaron | AR00HZFM-1g |
2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- |
162240-94-0 | 97% | 1g |
$353.00 | 2025-02-13 |
2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- Suppliers
2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-Propanol, 1-[(phenylmethyl)amino]-, (2R)-
Comprehensive Guide to 2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- (CAS No. 162240-94-0)
2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- is a specialized chiral compound with the CAS number 162240-94-0. This optically active alcohol derivative has garnered significant attention in pharmaceutical and fine chemical industries due to its unique structural properties. The (2R)- configuration indicates its stereochemistry, which plays a crucial role in its biological activity and synthetic applications. Researchers and manufacturers value this compound for its versatility as a building block in asymmetric synthesis and drug development.
The molecular structure of 2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- features a secondary alcohol group adjacent to a benzylamino moiety, creating opportunities for diverse chemical transformations. Its chiral purity makes it particularly useful in enantioselective reactions, where the spatial arrangement of atoms determines pharmacological efficacy. Current trends in green chemistry have increased demand for such stereochemically defined intermediates that can reduce wasteful racemic mixtures in API production.
In pharmaceutical applications, 2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- serves as a precursor for various chiral drugs targeting neurological and cardiovascular conditions. Its structural motif appears in several FDA-approved therapeutics, reflecting the growing importance of stereospecific synthesis in modern medicine. The compound's compatibility with catalytic asymmetric hydrogenation techniques aligns with industry efforts to develop more sustainable manufacturing processes.
Analytical characterization of CAS 162240-94-0 typically involves advanced techniques like chiral HPLC and polarimetry to verify enantiomeric excess. Recent publications highlight its utility in constructing β-amino alcohol frameworks, a privileged structure in medicinal chemistry. The benzyl-protected amino group offers synthetic flexibility while maintaining stability during multi-step reactions.
Market analysis reveals steady growth in demand for (2R)-1-[(phenylmethyl)amino]-2-propanol, particularly from contract research organizations specializing in custom chiral synthesis. Regulatory emphasis on enantiopure pharmaceuticals has driven innovation in its production methods, including biocatalytic approaches and improved resolution techniques. Suppliers now offer this compound with guaranteed >99% ee to meet stringent quality requirements.
From a safety perspective, proper handling of 2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- requires standard laboratory precautions. While not classified as hazardous under GHS criteria, its amino alcohol functionality warrants consideration of basic protective measures during manipulation. Material safety data sheets provide detailed guidance on storage conditions and incompatibilities.
Emerging applications in catalysis and material science continue to expand the utility profile of this compound. Researchers are investigating its potential as a ligand in asymmetric catalysis and as a monomer for specialty polymers. These developments position CAS 162240-94-0 as a compound of ongoing scientific and industrial interest.
The synthesis of (2R)-1-(benzylamino)propan-2-ol typically involves stereoselective reduction of corresponding ketones or enzymatic resolution methods. Recent patents disclose improved routes utilizing organocatalysts or engineered enzymes, reflecting the compound's commercial significance. Process chemists emphasize atom economy and reduced solvent usage in these modern synthetic protocols.
Quality control specifications for 2-Propanol, 1-[(phenylmethyl)amino]-, (2R)- generally include tests for optical rotation, residual solvents, and heavy metal content. Analytical method development focuses on robust chiral separation techniques to ensure batch-to-batch consistency. These rigorous standards support its use in regulated industries where stereochemical purity directly impacts product performance.
Future research directions may explore the compound's potential in bioconjugation chemistry and targeted drug delivery systems. Its bifunctional nature allows for creative molecular design, particularly in developing prodrugs and biomaterials. As asymmetric synthesis technologies advance, 162240-94-0 will likely maintain its status as a valuable chiral pool reagent.
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